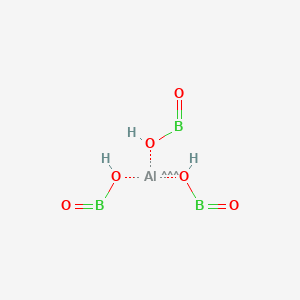

Aluminium borate N-hydrate

Description

Properties

InChI |

InChI=1S/Al.3BHO2/c;3*2-1-3/h;3*2H | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCPMDWKTDYMSIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(=O)O.B(=O)O.B(=O)O.[Al] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlB3H3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure of Hydrated Aluminium Borate: The Case of Jeremejevite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure, synthesis, and characterization of a naturally occurring hydrated aluminium borate, the mineral jeremejevite. Jeremejevite, with the chemical formula Al₆(BO₃)₅(F,OH)₃, serves as a model compound for understanding the crystallographic and physicochemical properties of hydrated aluminium borates. This document details the experimental protocols for its synthesis and analysis and presents key data in a structured format for ease of reference and comparison.

Introduction

Aluminium borate n-hydrates are a class of inorganic compounds with a variable number of water molecules incorporated into their crystal lattice. The specific stoichiometry and degree of hydration are highly dependent on the synthesis conditions. While a range of anhydrous aluminium borates, such as 9Al₂O₃·2B₂O₃ (Al₁₈B₄O₃₃) and 2Al₂O₃·B₂O₃ (Al₄B₂O₉), are well-characterized, detailed crystallographic studies on their hydrated counterparts are less common. This guide focuses on jeremejevite, a rare borate mineral of aluminium that incorporates hydroxyl (OH) and fluoride (F) ions, representing a form of hydrated aluminium borate. Its well-defined crystal structure provides valuable insights into the coordination environments of aluminium and boron in a hydrated framework.

Crystal Structure of Jeremejevite

Jeremejevite crystallizes in the hexagonal system with the space group P6₃/m. The structure consists of channels of corner-sharing AlO₆ octahedra that are interconnected by planar BO₃ groups. The fluoride and hydroxide ions are located within these channels.

The crystallographic data for jeremejevite from Cape Cross, Namibia, has been determined by single-crystal X-ray diffraction.[1][2]

| Parameter | Value | Reference |

| Chemical Formula | Al₆(BO₃)₅(F,OH)₃ | [3] |

| Crystal System | Hexagonal | [3][4] |

| Space Group | P6₃/m | [1][2] |

| Unit Cell Dimensions | a = 8.556(3) Å, c = 8.175(3) Å | [1] |

| Unit Cell Volume (V) | 518.29(3) ų | [2] |

| Z (Formula units/cell) | 2 | [2] |

| Calculated Density | 3.287 g/cm³ (F-end member) | [2] |

The following table summarizes the refined atomic coordinates for the fluorine-dominant end-member of jeremejevite.

| Atom | x | y | z | Uiso |

| Al | 0.35261 | 0.01544 | 0.07532 | 0.0038 |

| B1 | 0.23322 | 0.00232 | 0.75 | 0.0048 |

| B2 | 2/3 | 1/3 | -0.05402 | 0.0047 |

| F | 0.50014 | 0.11314 | 0.25 | 0.0056 |

| O1 | 0.28512 | 0.19661 | 0.10135 | 0.0046 |

| O2 | 0.56079 | 0.15000 | -0.05455 | 0.0045 |

| O3 | 0.30286 | 0.18636 | 0.75 | 0.0050 |

| Data sourced from the American Mineralogist Crystal Structure Database.[5] |

Selected interatomic distances provide insight into the coordination environments within the crystal lattice.

| Bond | Distance (Å) |

| Al–O | 1.901 (mean) |

| Al–F | 1.810 (mean) |

| B–O | 1.364 - 1.391 |

| Data from single-crystal refinement of a natural sample.[1][2] |

Experimental Protocols

This section outlines the methodologies for the synthesis and characterization of jeremejevite, focusing on the hydroxyl-dominant analogue which has been successfully synthesized in laboratory settings.[4][6]

While naturally occurring jeremejevite forms under late-stage hydrothermal conditions in granitic pegmatites[3], a laboratory synthesis of the OH-end member can be achieved via a similar hydrothermal route.

Objective: To synthesize crystalline hydroxyl-jeremejevite, Al₆(BO₃)₅(OH)₃.

Materials:

-

γ-Al₂O₃ (gamma-alumina)

-

H₃BO₃ (boric acid)

-

Deionized water

Equipment:

-

Teflon-lined stainless steel autoclave (e.g., Parr Instrument Company)

-

High-temperature oven

-

Analytical balance

-

Mortar and pestle

Procedure:

-

A stoichiometric mixture of γ-Al₂O₃ and H₃BO₃ is prepared.

-

The solid reactants are intimately mixed by grinding in a mortar and pestle.

-

The mixture is placed in the Teflon liner of the autoclave.

-

Deionized water is added to the liner, typically filling it to about 70-80% of its volume to ensure pressure generation upon heating.

-

The autoclave is sealed and placed in a high-temperature oven.

-

The temperature is raised to 600-700°C, and the pressure is allowed to build to approximately 1500 atmospheres. These conditions are maintained for a period of several days to allow for crystal growth.

-

The autoclave is then slowly cooled to room temperature over 24-48 hours.

-

The resulting solid product is recovered, washed with deionized water to remove any unreacted starting materials, and dried at a low temperature (e.g., 80°C).

Objective: To determine the unit cell parameters, space group, and atomic positions of the synthesized crystals.

Procedure:

-

A suitable single crystal of the synthesized material is selected under a microscope and mounted on a goniometer head.

-

The mounted crystal is placed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å).

-

A preliminary data collection is performed to determine the crystal system and unit cell parameters.

-

A full sphere of diffraction data is collected at a controlled temperature (typically room temperature or 100 K).

-

The collected data is processed, including integration of reflection intensities and corrections for absorption.

-

The crystal structure is solved using direct methods or Patterson synthesis and refined by full-matrix least-squares on F².

Objective: To quantify the water/hydroxyl content and determine the thermal stability of the compound.

Procedure:

-

A small amount of the powdered sample (5-10 mg) is placed in an alumina or platinum crucible.

-

The crucible is placed in a thermogravimetric analyzer.

-

The sample is heated from room temperature to approximately 1200°C at a constant heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen or argon).

-

The mass loss as a function of temperature is recorded. The dehydroxylation step is identified by a significant weight loss.

Objective: To identify the functional groups present in the crystal, particularly the borate and hydroxyl groups.

Procedure:

-

A small amount of the powdered sample is mixed with dry potassium bromide (KBr) and pressed into a pellet.

-

Alternatively, for non-destructive analysis of a single crystal, a microscope accessory can be used.

-

The sample is placed in the sample compartment of an FTIR spectrometer.

-

The infrared spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

-

The positions of the absorption bands are analyzed to identify the vibrational modes of the B-O and O-H bonds. In jeremejevite, bands in the 3600 cm⁻¹ region are indicative of O-H stretching, while bands between 900 and 1450 cm⁻¹ are characteristic of B-O stretching and bending modes.[1][7]

Summary of Characterization Data

The following table summarizes the expected and reported data from the characterization of jeremejevite.

| Technique | Parameter | Observation/Value | Reference |

| SC-XRD | Crystal System & Space Group | Hexagonal, P6₃/m | [1][2] |

| Unit Cell Parameters | a = 8.556 Å, c = 8.175 Å | [1] | |

| TGA | Dehydroxylation | Expected mass loss corresponding to the removal of (OH,F) groups at high temperature. | - |

| FTIR | O-H Stretching | ~3600 cm⁻¹ | [7] |

| B-O Stretching | 961 cm⁻¹ (symmetric), 1067 cm⁻¹ (antisymmetric) in Raman spectra. IR bands between 1229-1448 cm⁻¹ are attributed to B-O-H bending. | [1] |

Conclusion

Jeremejevite, Al₆(BO₃)₅(F,OH)₃, serves as an excellent natural analogue for a crystalline hydrated aluminium borate. Its well-defined hexagonal crystal structure, characterized by channels of AlO₆ octahedra linked by BO₃ groups, has been thoroughly investigated. The synthesis of its hydroxyl-end member is achievable through hydrothermal methods, allowing for further laboratory-based studies. The comprehensive characterization of this compound using techniques such as single-crystal X-ray diffraction, thermogravimetric analysis, and infrared spectroscopy provides a robust framework for understanding the structure-property relationships in the broader class of hydrated aluminium borates. This guide provides the foundational data and methodologies to aid researchers in the synthesis and characterization of these and related materials.

References

An In-depth Technical Guide to the Chemical Properties of Aluminum Borate n-Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum borate n-hydrate is an inorganic compound with a variable water content, denoted by 'n'. It is a precursor to various anhydrous aluminum borates, which are known for their excellent mechanical, thermal, and chemical properties. These anhydrous forms, such as 9Al₂O₃·2B₂O₃ (Al₁₈B₄O₃₃) and 2Al₂O₃·B₂O₃ (Al₄B₂O₉), find applications as reinforcing materials in plastics, metals, and ceramics.[1] The hydrated form is typically an amorphous or poorly crystalline powder that serves as an intermediate in the synthesis of these advanced materials.[2] This guide provides a comprehensive overview of the chemical properties of aluminum borate n-hydrate, focusing on its synthesis, thermal behavior, and spectroscopic characterization.

Chemical Properties

Stoichiometry and Hydration

The general chemical formula for aluminum borate n-hydrate can be represented in various ways, reflecting the different stable and metastable phases within the Al₂O₃-B₂O₃-H₂O system. The anhydrous aluminum borate component can have different stoichiometries, with the most common being 9Al₂O₃·2B₂O₃ and 2Al₂O₃·B₂O₃.[3] The "n-hydrate" designation indicates a variable number of water molecules associated with the aluminum borate structure. The value of 'n' is not fixed and is highly dependent on the synthesis conditions, temperature, and ambient humidity.[3] This variability results in a series of related compounds with different degrees of hydration.

Solubility

Thermal Decomposition

The thermal decomposition of aluminum borate n-hydrate is a multi-step process. Initially, adsorbed and loosely bound water is removed at temperatures below 200°C.[1] As the temperature increases, the chemically bound water of hydration is lost. This dehydration is followed by the crystallization of anhydrous aluminum borate phases. The specific temperatures for these transformations depend on the initial degree of hydration and the heating rate.

Differential scanning calorimetry (DSC) analysis of precursors for aluminum borate synthesis shows that the crystallization temperature of the anhydrous forms decreases with an increasing boron content.[2] For instance, the crystallization temperature can range from 900°C for a 9Al₂O₃·2B₂O₃ composition to 670°C for a composition with a higher boron ratio.[2] The formation of the stable anhydrous phases, Al₁₈B₄O₃₃ and Al₄B₂O₉, typically occurs between 600 and 800°C.[1] The Al₄B₂O₉ phase is generally considered metastable and can transform into the more stable Al₁₈B₄O₃₃ at temperatures around 1000-1100°C.[1]

Data Presentation

Table 1: General Chemical and Physical Properties of Aluminum Borate

| Property | Value/Description | Citation |

| Molecular Formula | AlB₃H₃O₆ (example) | [5] |

| Molecular Weight | 158.4 g/mol (for AlB₃H₃O₆) | [5] |

| Appearance | Colorless crystals or white powder | [1] |

| Solubility in Water | Almost insoluble | [1] |

| Solubility in Acids | Soluble in concentrated nitric acid | [1] |

Table 2: Expected Thermal Decomposition Stages of Aluminum Borate n-Hydrate

| Temperature Range (°C) | Process | Products | Citation |

| < 200 | Removal of adsorbed and loosely bound water | Partially dehydrated aluminum borate | [1] |

| 200 - 600 | Dehydration of chemically bound water and decomposition of precursors | Amorphous aluminum borate | [1] |

| 600 - 800 | Crystallization of anhydrous phases | Al₁₈B₄O₃₃ and Al₄B₂O₉ | [1] |

| > 1000 | Phase transformation of metastable phases | Al₁₈B₄O₃₃ | [2] |

Table 3: Spectroscopic Data for Aluminum Borate

| Spectroscopic Technique | Wavenumber (cm⁻¹) | Assignment | Citation |

| FTIR | 1200 - 1500 | Asymmetric stretching of B-O in trigonal BO₃ units | [6] |

| 800 - 1200 | B-O stretching in tetrahedral BO₄ units | [6] | |

| 600 - 800 | Bending vibrations of B-O-B bridges | [6] | |

| 1320, 1260, 700 | Dominating BO₃ structures in Al₁₈B₄O₃₃ | [6] | |

| 1075, 985 | BO₄ structures in Al₁₈B₄O₃₃ | [6] | |

| Raman | 3000 - 3600 | OH stretching modes | [7] |

| 1300 - 1500 | Asymmetric stretching of trigonal BO₃ | [7] | |

| 850 - 950 | Symmetric stretching of trigonal BO₃ | [7] | |

| 850 - 1100 | Asymmetric stretching of tetrahedral BO₄ | [7] | |

| 700 - 850 | Symmetric stretching of tetrahedral BO₄ | [7] |

Experimental Protocols

Precipitation Synthesis

This method involves the reaction of soluble aluminum and borate precursors in a solution to form an insoluble aluminum borate n-hydrate precipitate.

Methodology:

-

Prepare separate aqueous solutions of an aluminum salt (e.g., aluminum nitrate nonahydrate, Al(NO₃)₃·9H₂O) and a boron source (e.g., boric acid, H₃BO₃).[2]

-

Prepare a basic solution, such as ammonium carbonate ((NH₄)₂CO₃), to act as a precipitating agent.[2]

-

Add the aluminum nitrate and boric acid solutions to the ammonium carbonate solution under constant stirring. The pH of the solution is a critical parameter, with neutral to alkaline conditions (pH 7-10) favoring faster reaction rates.[3]

-

An amorphous precipitate of aluminum borate n-hydrate will form.

-

The resulting mixture is then evaporated to dryness to recover any soluble boron species.[2]

-

The dried product is then washed to remove by-products, such as ammonium nitrate, which can be decomposed by heating to around 300°C.[2]

-

The final product is a hydrated aluminum borate powder, which can be further calcined to obtain anhydrous crystalline phases.

Sol-Gel Synthesis

The sol-gel method is a versatile low-temperature technique for producing nanostructured aluminum borates.

Methodology:

-

Prepare a solution containing molecular precursors of aluminum and boron. Common precursors include aluminum nitrate nonahydrate and boric acid.

-

The precursors are dissolved in a suitable solvent, often with a complexing agent like glycerol to prevent the volatilization of boric acid.

-

The solution (the 'sol') undergoes hydrolysis and condensation reactions to form a gel-like network.

-

The gel is then dried to remove the solvent, resulting in an amorphous hydrated material.

-

Subsequent calcination at elevated temperatures is required to remove residual organics and crystallize the desired anhydrous aluminum borate phases.

Hydrothermal Synthesis

Hydrothermal synthesis utilizes high-pressure and high-temperature aqueous solutions to crystallize materials that are otherwise insoluble.

Methodology:

-

Prepare a precursor mixture containing a source of aluminum (e.g., aluminum nitrate) and boron (e.g., boric acid).

-

The precursor mixture is placed in a sealed, Teflon-lined autoclave with a suitable solvent (typically water).

-

The autoclave is heated to a specific temperature (e.g., 150-200°C) for a defined period. The high pressure generated within the autoclave facilitates the dissolution and recrystallization of the precursors into the desired hydrated metal borate.

-

After the reaction, the autoclave is cooled, and the solid product is collected by filtration, washed, and dried.

Thermal Analysis (TGA/DTA)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal decomposition of aluminum borate n-hydrate.

Methodology:

-

A small amount of the aluminum borate n-hydrate sample (typically 5-20 mg) is placed in a sample pan.[8]

-

The sample is heated in a controlled atmosphere (e.g., air or an inert gas like nitrogen) at a constant heating rate (e.g., 10°C/min).[8]

-

The TGA instrument measures the change in mass of the sample as a function of temperature, providing information on dehydration and decomposition events.[8]

-

The DTA instrument measures the temperature difference between the sample and an inert reference, indicating endothermic or exothermic processes such as phase transitions and crystallization.[8]

Spectroscopic Analysis (FTIR/Raman)

Fourier Transform Infrared (FTIR) and Raman spectroscopy are used to identify the functional groups and characterize the bonding within the aluminum borate structure.

Methodology:

-

For FTIR analysis, the sample is typically mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed as a mull.

-

The sample is then placed in the FTIR spectrometer, and an infrared spectrum is recorded. The absorption bands in the spectrum correspond to the vibrational modes of the chemical bonds present in the sample.[6]

-

For Raman analysis, a laser beam is focused on the sample, and the scattered light is collected and analyzed. The Raman shifts in the spectrum provide information about the vibrational modes of the material.[7]

Mandatory Visualization

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Aluminium borate N-hydrate | 19088-11-0 | Benchchem [benchchem.com]

- 4. digital.library.unt.edu [digital.library.unt.edu]

- 5. This compound | AlB3H3O6 | CID 14325393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Development of FTIR Spectroscopy Methodology for Characterization of Boron Species in FCC Catalysts [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. web.abo.fi [web.abo.fi]

An In-depth Technical Guide on the Thermal Decomposition of Aluminium Borate n-Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of aluminium borate n-hydrate (AlBO₃·nH₂O). While specific quantitative data for a singular, defined this compound compound is not extensively available in peer-reviewed literature, this document synthesizes information from analogous hydrated borate compounds and related aluminium chemistry to present a scientifically grounded, albeit generalized, pathway for its thermal degradation. The information herein is intended to guide researchers in understanding the expected thermal behavior and in designing appropriate experimental protocols for characterization.

The thermal decomposition of hydrated metal salts is a complex, multi-stage process involving dehydration, dehydroxylation, structural rearrangement, and often, the formation of intermediate phases before yielding the final stable oxide products. For this compound, this process is critical in materials science for the synthesis of anhydrous aluminium borates with specific properties, and in pharmaceutical applications where understanding the stability of hydrated excipients or drug carriers is paramount.

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound is anticipated to proceed through several distinct stages, initiated by the loss of water molecules and culminating in the formation of stable anhydrous phases. This proposed pathway is based on the well-documented thermal behavior of other hydrated borates, such as borax and various metal borate minerals.

-

Dehydration: The initial stage involves the loss of loosely bound water of crystallization (n-x H₂O). This is typically an endothermic process occurring at relatively low temperatures, often in multiple, overlapping steps if the water molecules occupy different energetic environments within the crystal lattice.

-

Dehydroxylation: Following the removal of crystalline water, further heating leads to the loss of constitutional water from hydroxyl (-OH) groups present in the borate anion structure. This process requires higher temperatures and results in the formation of an amorphous, anhydrous aluminium borate.

-

Amorphization: The loss of both crystalline and constitutional water leads to the collapse of the original crystal structure, yielding an amorphous intermediate.

-

Recrystallization: At higher temperatures, the amorphous material is expected to recrystallize into one or more stable anhydrous aluminium borate phases, such as Al₄B₂O₉ or Al₁₈B₄O₃₃.[1][2] This is an exothermic process. The specific phase formed can depend on the initial stoichiometry and heating conditions.

-

High-Temperature Decomposition: At very high temperatures, typically above 1300°C, the anhydrous aluminium borate itself may decompose into its constituent oxides, alumina (Al₂O₃) and boric oxide (B₂O₃).[3]

Quantitative Data from Thermal Analysis

The following table summarizes the expected thermal events and approximate temperature ranges for the decomposition of this compound, based on analogous data from related hydrated compounds. It is crucial to note that these values are illustrative and will vary depending on factors such as the exact value of 'n', heating rate, and atmospheric conditions.

| Stage | Process | Approximate Temperature Range (°C) | Technique | Expected Observation |

| 1 | Dehydration (Loss of H₂O) | 100 - 250 | TGA / DSC | Weight loss / Endothermic peak(s) |

| 2 | Dehydroxylation (Loss of -OH as H₂O) | 250 - 500 | TGA / DSC | Further weight loss / Endothermic peak(s) |

| 3 | Amorphization | Concurrent with Dehydroxylation | XRD | Loss of crystalline diffraction peaks |

| 4 | Recrystallization | 600 - 1000 | DSC / XRD | Exothermic peak / Appearance of new diffraction peaks (e.g., Al₄B₂O₉, Al₁₈B₄O₃₃) |

| 5 | High-Temperature Decomposition | > 1300 | TGA / DSC | Weight loss (volatilization of B₂O₃) / Endothermic peak |

Experimental Protocols

A detailed methodology for the characterization of the thermal decomposition of this compound using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is provided below.

Objective: To determine the temperature ranges of decomposition, associated weight losses, and thermal events (endothermic/exothermic) of this compound.

Instrumentation: A simultaneous TGA-DSC instrument is recommended for concurrent analysis.

Experimental Parameters:

-

Sample Preparation:

-

Ensure the this compound sample is homogenous. If necessary, gently grind the sample to a fine powder using an agate mortar and pestle.

-

Accurately weigh approximately 5-10 mg of the sample into an alumina or platinum crucible.

-

-

TGA-DSC Analysis:

-

Place the crucible containing the sample onto the TGA balance.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes prior to the experiment to ensure an inert atmosphere.

-

Heat the sample from ambient temperature (e.g., 25°C) to a final temperature of at least 1400°C to observe all decomposition stages.

-

A linear heating rate of 10°C/min is a common starting point. Slower heating rates (e.g., 5°C/min) can provide better resolution of overlapping thermal events.[1]

-

Record the sample weight (TGA) and the differential heat flow (DSC) as a function of temperature.

-

-

Data Analysis:

-

From the TGA curve, determine the onset and offset temperatures of each weight loss step. Calculate the percentage weight loss for each step.

-

From the DSC curve, identify the peak temperatures of endothermic and exothermic events. Integrate the peaks to determine the enthalpy change (ΔH) for each event.

-

Correlate the weight loss steps from the TGA data with the thermal events observed in the DSC data.

-

To identify the intermediate and final products, samples can be heated to specific temperatures corresponding to the end of each major thermal event, cooled, and then analyzed by X-ray Diffraction (XRD).

-

Visualization of the Decomposition Pathway

The following diagram illustrates the proposed logical workflow for the thermal decomposition of this compound.

Caption: Proposed thermal decomposition pathway of this compound.

This guide provides a foundational understanding of the thermal decomposition of this compound for researchers and professionals. Experimental verification using the outlined protocols is essential to determine the precise decomposition characteristics of a specific sample.

References

An In-depth Technical Guide to the Formation Mechanism of Aluminum Borate n-Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation mechanism of aluminum borate n-hydrate, an amorphous precursor to various crystalline aluminum borate compounds. The document details the low-temperature synthesis routes, the underlying aqueous chemistry, and the key parameters influencing the final product's properties.

Introduction

Aluminum borate n-hydrate (often represented by the general formula xAl₂O₃·yB₂O₃·nH₂O) is a hydrated, amorphous material that serves as a crucial intermediate in the synthesis of crystalline aluminum borates such as 9Al₂O₃·2B₂O₃ (Al₁₈B₄O₃₃) and 2Al₂O₃·B₂O₃ (Al₄B₂O₉). While crystalline aluminum borates are typically formed at high temperatures (600-1200°C) through solid-state reactions, the initial formation of the hydrated precursor occurs at or near ambient temperatures through solution-based methods.[1][2][3] The degree of hydration, denoted by 'n', is not fixed and varies depending on the synthesis conditions.[4] This guide focuses on the low-temperature formation mechanisms of this amorphous n-hydrate.

Formation Mechanism

The formation of aluminum borate n-hydrate in aqueous solutions is a complex process governed by the hydrolysis of aluminum ions and their subsequent interaction with borate species. The primary mechanism involves the co-precipitation of hydrated aluminum oxide and boric acid or its corresponding anions, leading to the formation of Al-O-B bonds within an amorphous, hydrated matrix.

-

Aluminum: In aqueous solutions, the aluminum cation (Al³⁺) is small and highly charged, leading it to be strongly hydrated and exist as the hexa-aqua complex, [Al(H₂O)₆]³⁺.[5] This complex is a weak acid and undergoes hydrolysis, a process that is highly dependent on the pH of the solution. As the pH increases, the hexa-aqua complex deprotonates to form various monomeric and polymeric hydroxo-aluminum species (e.g., [Al(OH)(H₂O)₅]²⁺, [Al(OH)₂(H₂O)₄]⁺) and eventually precipitates as amorphous aluminum hydroxide, Al(OH)₃.[6]

-

Boron: Boric acid, B(OH)₃, is a weak Lewis acid that accepts a hydroxide ion from water to form the tetrahydroxyborate anion, [B(OH)₄]⁻, rather than donating a proton.[7] B(OH)₃ + H₂O ⇌ [B(OH)₄]⁻ + H⁺ (pKa ≈ 9.14)[7]

The formation of aluminum borate n-hydrate occurs when solutions containing both aluminum salts (e.g., aluminum nitrate, aluminum chloride) and a boron source (e.g., boric acid) are mixed, and the pH is adjusted to induce precipitation. The mechanism can be conceptualized as follows:

-

Hydrolysis and Polymerization: As a basic solution (e.g., ammonium carbonate, sodium hydroxide) is added, the pH increases, causing the hydrolysis of [Al(H₂O)₆]³⁺ to form aluminum hydroxo species. These species can then polymerize, forming larger oligo- and poly-cations.

-

Interaction with Borate: In the same solution, boric acid exists in equilibrium with the tetrahydroxyborate anion. The aluminate and borate species can then interact. It is proposed that the Al-O-B linkages form through condensation reactions between the aluminum hydroxo groups and the boron hydroxo groups. This results in a co-precipitate of an amorphous, hydrated aluminum borate gel.[8]

-

Aging and Dehydration: The initially formed gel is highly hydrated. Upon aging and drying, water molecules are progressively lost, and the amorphous network continues to condense, strengthening the Al-O-B linkages. The final value of 'n' in the n-hydrate is dependent on the drying temperature and humidity.

The following diagram illustrates the proposed logical relationship in the formation of the amorphous aluminum borate n-hydrate precursor.

Caption: Logical workflow for the formation of aluminum borate n-hydrate.

Experimental Protocols for Synthesis

Several low-temperature methods have been developed to synthesize amorphous aluminum borate n-hydrate. The choice of method influences the properties of the resulting material.

This is a common method for producing amorphous aluminum borate n-hydrate. It involves the controlled precipitation of aluminum and boron species from an aqueous solution.

Experimental Workflow:

Caption: Experimental workflow for the co-precipitation synthesis of aluminum borate n-hydrate.

Quantitative Parameters:

| Parameter | Value/Range | Reference |

| Precursors | Aluminum nitrate nonahydrate, Boric acid, Ammonium carbonate | [8] |

| Solvent | Deionized water | [8] |

| Precipitation pH | Basic (controlled by ammonium carbonate) | [8] |

| Drying Temperature | ~100°C | [9] |

The sol-gel method offers good control over the homogeneity and microstructure of the resulting material. It involves the hydrolysis and condensation of molecular precursors.

Experimental Workflow:

Caption: Generalized experimental workflow for the sol-gel synthesis of aluminum borate n-hydrate.

Quantitative Parameters:

| Parameter | Value/Range | Reference |

| Aluminum Precursor | Aluminum tri-sec-butoxide, Aluminum nitrate nonahydrate | [10][11] |

| Boron Precursor | Boric acid, Tri-isopropyl borate | [10][12] |

| Solvent | Alcohols (e.g., ethanol, propan-2-ol, butan-2-ol) | [11][12] |

| Catalyst/Acidification Agent | Nitric acid, Hydrochloric acid | [11] |

| Chelating Agent | Propionic acid, Acetylacetone | [11][12] |

| Drying Temperature | Room temperature or slightly elevated | [11] |

Characterization of Aluminum Borate n-Hydrate

The amorphous and hydrated nature of the precursor necessitates specific characterization techniques.

-

X-ray Diffraction (XRD): The XRD pattern of aluminum borate n-hydrate typically shows broad, diffuse scattering, characteristic of an amorphous material.

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is crucial for identifying the presence of Al-O, B-O, and O-H bonds. The spectra of anhydrous aluminum borates show characteristic bands for BO₃ (around 1200-1400 cm⁻¹) and BO₄ (around 900-1100 cm⁻¹) units.[13] In the n-hydrate, a broad absorption band in the region of 3000-3600 cm⁻¹ is indicative of the O-H stretching vibrations of water molecules and hydroxyl groups.

-

Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) is used to quantify the water content ('n') by measuring the mass loss upon heating.[1] Differential scanning calorimetry (DSC) can reveal thermal events such as dehydration and crystallization into anhydrous phases. The dehydration of the n-hydrate typically occurs in multiple steps below 400°C.[14]

Thermal Decomposition Pathway:

The following diagram illustrates the general thermal decomposition pathway of aluminum borate n-hydrate.

Caption: Thermal decomposition pathway of aluminum borate n-hydrate.

Factors Influencing Formation and Properties

The properties of the resulting aluminum borate n-hydrate are highly dependent on the synthesis conditions.

-

pH: The pH is a critical parameter as it controls the hydrolysis of Al³⁺ and the speciation of borate. The co-precipitation is typically carried out in a slightly basic to neutral pH range to ensure the formation of the aluminum hydroxide precursor.[8]

-

Temperature: Low temperatures favor the formation of the amorphous n-hydrate. As the temperature increases, dehydration and crystallization into anhydrous phases occur.[1]

-

Reactant Concentrations and Ratios: The Al/B molar ratio in the precursor solution influences the stoichiometry of the final crystalline product after calcination.

-

Aging Time and Drying Conditions: The duration of aging and the temperature and method of drying significantly impact the final water content ('n') and the degree of condensation of the amorphous network.

Conclusion

The formation of aluminum borate n-hydrate is a low-temperature, solution-based process that results in an amorphous, hydrated precursor. The mechanism is centered around the pH-dependent hydrolysis of aqueous aluminum ions and their co-precipitation with borate species, leading to the formation of an Al-O-B network. The degree of hydration is variable and can be influenced by the synthesis and processing parameters. A thorough understanding of this formation mechanism is essential for controlling the properties of the n-hydrate and, consequently, the crystalline aluminum borate materials derived from it. Further research is needed to fully elucidate the molecular-level interactions between hydrolyzed aluminum species and borates in solution and to quantify the precise relationship between synthesis conditions and the degree of hydration.

References

- 1. sedici.unlp.edu.ar [sedici.unlp.edu.ar]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A sobering examination of the feasibility of aqueous aluminum batteries - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]

- 6. pangea.stanford.edu [pangea.stanford.edu]

- 7. Boric acid - Wikipedia [en.wikipedia.org]

- 8. CN102039116B - Boron-containing aluminum hydroxide solid elastomer and preparation method thereof - Google Patents [patents.google.com]

- 9. cuneyttas.com [cuneyttas.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. scientificbulletin.upb.ro [scientificbulletin.upb.ro]

An In-depth Technical Guide to Aluminium Borate n-Hydrate

Abstract

Aluminium borate n-hydrate represents a family of inorganic compounds with variable water content, rather than a single, stoichiometrically-defined molecule. These materials are often encountered as amorphous precursors in the synthesis of crystalline anhydrous aluminium borates, which are noted for their exceptional thermal and mechanical properties. This guide provides a comprehensive overview of the chemical formulas, structures, synthesis protocols, and characterization of aluminium borate n-hydrates and their anhydrous derivatives, such as 9Al₂O₃·2B₂O₃ (Al₁₈B₄O₃₃) and 2Al₂O₃·B₂O₃ (Al₄B₂O₉). Detailed experimental methodologies for common synthesis techniques, including sol-gel, precipitation, and hydrothermal methods, are presented. Quantitative data are summarized in tabular form, and logical workflows for synthesis and characterization are visualized using Graphviz diagrams to facilitate understanding for research and development applications.

Chemical Formula and Nomenclature

The term "this compound" broadly describes a hydrated form of aluminium borate. The 'n' signifies a variable number of water molecules (H₂O) associated with the aluminium borate formula unit, which can be an integer or a fraction.[1] This variability arises because the degree of hydration is highly dependent on the synthesis conditions, temperature, and ambient humidity.[1]

The anhydrous component can have several stable stoichiometries within the Al₂O₃-B₂O₃ system.[1][2] Therefore, a more precise chemical formula and name require specification of the anhydrous borate core. The dot in the formula (e.g., ·nH₂O) indicates that the water molecules are chemically bound within the solid-state structure as water of crystallization.[1]

According to the International Union of Pure and Applied Chemistry (IUPAC), the name is constructed by stating the name of the anhydrous salt, followed by a Greek numerical prefix (e.g., mono-, di-, tri-) and the term "-hydrate".[1] For instance, if the anhydrous component is AlBO₃ and it binds three water molecules, the name would be aluminium borate trihydrate.[1]

Data Presentation: Stoichiometry and Formulae

The following table summarizes the common anhydrous aluminium borate phases and their general hydrated formulas.

| Anhydrous Compound | Anhydrous Formula | General Hydrated Formula | Potential IUPAC Name (example) |

| Aluminium Orthoborate | AlBO₃ | AlBO₃·nH₂O | This compound |

| Aluminium Borate | Al₂B₂O₆ | Al₂B₂O₆·nH₂O | This compound |

| Aluminium Borate (2:1) | 2Al₂O₃·B₂O₃ (Al₄B₂O₉) | Al₄B₂O₉·nH₂O | This compound |

| Aluminium Borate (9:2) | 9Al₂O₃·2B₂O₃ (Al₁₈B₄O₃₃) | Al₁₈B₄O₃₃·nH₂O | This compound |

Chemical Structure

The structure of this compound is typically amorphous, existing as a precursor that crystallizes into stable anhydrous phases upon heating.[1][3] The structure of the final crystalline material is well-documented and provides insight into the local coordination environments that may exist in the hydrated state.

The anhydrous forms, Al₄B₂O₉ and Al₁₈B₄O₃₃, possess orthorhombic crystal structures.[4] These structures are characterized by a network of aluminium-oxygen and boron-oxygen polyhedra. Aluminium atoms can exist in both tetrahedral (AlO₄) and octahedral (AlO₆) coordination, while boron atoms are typically found in trigonal planar (BO₃) coordination, with a small fraction potentially in tetrahedral (BO₄) groups.[4][5] The hydrated forms contain water molecules integrated into the crystal lattice, which are driven off during thermal treatment (calcination) to yield the stable anhydrous crystalline structures.

Data Presentation: Crystallographic and Physical Properties

The table below presents crystallographic data for a related hydroxylated aluminium borate as an example of a crystalline hydrated structure, along with key properties of the primary anhydrous phases.

| Property | Ba[AlB₄O₈(OH)][1] | Al₄B₂O₉[4][5] | Al₁₈B₄O₃₃ (9Al₂O₃·2B₂O₃)[4] |

| Crystal System | Monoclinic | Orthorhombic | Orthorhombic |

| Space Group | P2₁/n | C2/m | Cmc2₁ |

| Lattice Parameters | a=7.07 Å, b=15.11 Å, c=7.07 Å, β=93.6° | a=14.88 Å, b=5.53 Å, c=15.02 Å, β=90.6° | a=7.68 Å, b=15.00 Å, c=5.30 Å |

| Theoretical Density | N/A | ~2.9 g/cm³ | 2.96 g/cm³[6] |

| Thermal Stability | N/A | Unstable, transforms to Al₁₈B₄O₃₃ at ~1100°C[4][7] | Stable up to ~1900°C[2] |

| Young's Modulus | N/A | N/A | 350 GPa[4] |

| Coeff. of Thermal Exp. | N/A | N/A | 5.2 x 10⁻⁶ K⁻¹[4] |

Experimental Protocols

The synthesis of aluminium borate typically involves the formation of a hydrated, often amorphous, precursor which is subsequently calcined at high temperatures to produce the desired crystalline phase.

Protocol 1: Sol-Gel Synthesis

This method offers excellent control over the material's nanostructure.[1]

-

Precursor Preparation: Dissolve an aluminium precursor, such as aluminium tri-sec-butoxide, and a boron precursor, like boric acid (H₃BO₃), in a suitable solvent (e.g., ethanol).[1][3]

-

Hydrolysis and Condensation: Initiate hydrolysis by adding water, often with an acid or base catalyst. This leads to the formation of a 'sol'.

-

Gelation: With time and gentle heating, the sol undergoes condensation reactions, forming a three-dimensional network, resulting in a 'gel'. This gel is an amorphous this compound.

-

Aging and Drying: The gel is aged to strengthen the network and then dried under controlled conditions (e.g., in an oven at ~120°C) to remove the solvent and excess water, yielding a xerogel or aerogel.

-

Calcination: The dried gel is heated at high temperatures (e.g., 750-1000°C) in a furnace.[1][3] During this step, the remaining water and organic residues are removed, and the amorphous hydrated precursor crystallizes into a stable anhydrous phase like Al₄B₂O₉ or Al₁₈B₄O₃₃.[3]

Protocol 2: Precipitation Synthesis

This is a common method for producing amorphous precursor powders.[3]

-

Solution Preparation: Prepare separate aqueous solutions of an aluminium salt (e.g., aluminium nitrate nonahydrate, Al(NO₃)₃·9H₂O) and boric acid (H₃BO₃).[3]

-

Precipitation: Add the precursor solutions to a basic solution, such as ammonium carbonate ((NH₄)₂CO₃), under vigorous stirring.[3] This causes the co-precipitation of an amorphous hydrated aluminium borate precursor.

-

Washing and Drying: The precipitate is filtered, washed thoroughly with deionized water to remove soluble by-products, and then dried in an oven (e.g., at 100-150°C).

-

Calcination: The dried powder is calcined at temperatures typically ranging from 670°C to 900°C to induce crystallization into the desired anhydrous aluminium borate phase.[1]

Protocol 3: Hydrothermal Synthesis

This technique uses high-pressure and high-temperature aqueous solutions to crystallize materials.[1] It is particularly effective for generating specific crystalline phases of hydrated or hydroxylated metal borates.

-

Precursor Mixture: A mixture of aluminium and boron source compounds is placed in a sealed pressure vessel (autoclave) with an aqueous solvent.

-

Heating: The autoclave is heated to a specific temperature (e.g., 550°C) and pressure (e.g., 1400 bar) for a set duration.[1] These conditions facilitate the dissolution and recrystallization of the precursors into a stable crystalline phase.

-

Cooling and Recovery: The autoclave is cooled, and the crystalline product is recovered by filtration, washed, and dried. This method has been used to synthesize complex hydroxylated phases like Ba[AlB₄O₈(OH)].[1]

Protocol 4: Key Characterization Techniques

-

Thermogravimetric Analysis (TGA): This technique is crucial for determining the value of 'n' in the hydrate.[1] By measuring the mass loss of a sample as it is heated, one can quantify the amount of water driven off at different temperatures.

-

X-ray Diffraction (XRD): XRD is the primary tool for identifying the crystalline phases present in the material after calcination.[1][8] It distinguishes between amorphous precursors and crystalline products like Al₄B₂O₉ and Al₁₈B₄O₃₃.

-

Scanning Electron Microscopy (SEM): SEM is used to characterize the morphology of the synthesized powders or whiskers, revealing details about particle size, shape, and aggregation.[9]

-

Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the bonding environment, helping to differentiate between triangular (BO₃) and tetrahedral (BO₄) boron coordination and to detect the presence of O-H bonds from water molecules.[10][11]

Mandatory Visualizations

The following diagrams illustrate key logical and experimental workflows related to the synthesis and characterization of aluminium borate.

Caption: General experimental workflow for the synthesis of crystalline aluminium borate.

Caption: Logical relationship between synthesis conditions and resulting aluminium borate phases.

References

- 1. This compound | 19088-11-0 | Benchchem [benchchem.com]

- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. sedici.unlp.edu.ar [sedici.unlp.edu.ar]

- 9. researchgate.net [researchgate.net]

- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 11. Infrared Spectra of the Hydrated Borates - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Aluminium Borate n-Hydrate as a Flame Retardant

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Aluminum borate n-hydrate is an inorganic, halogen-free flame retardant that offers a synergistic approach to improving the fire safety of various polymeric materials. Its mechanism of action involves a combination of gas phase and condensed phase effects, leading to reduced flammability, smoke suppression, and enhanced char formation. These application notes provide an overview of the properties, mechanisms, and testing protocols for evaluating the efficacy of aluminum borate n-hydrate as a flame retardant.

Mechanism of Flame Retardancy

Aluminum borate n-hydrate functions as a flame retardant through a multi-faceted mechanism upon thermal decomposition:

-

Endothermic Decomposition: The hydrated form of aluminum borate undergoes endothermic decomposition, releasing water vapor. This process cools the polymer substrate and dilutes the flammable gases in the gas phase, thereby inhibiting combustion.[1][2]

-

Formation of a Protective Layer: Upon decomposition, it forms a glassy layer of aluminum oxide and boric oxide. This layer acts as a physical barrier, insulating the underlying polymer from heat and oxygen, and preventing the release of flammable volatiles.[3]

-

Char Promotion: Boron compounds are known to promote the formation of a stable carbonaceous char layer.[4][5][6] This char layer further insulates the polymer and reduces the amount of fuel available for combustion.

-

Synergistic Effects: Aluminum borate n-hydrate can exhibit synergistic effects when combined with other flame retardants, such as aluminum trihydrate (ATH) and magnesium hydroxide (MDH).[7][8] This can lead to enhanced flame retardant performance at lower overall additive loadings.

Below is a diagram illustrating the proposed flame retardant mechanism of aluminum borate n-hydrate.

Caption: Flame retardant mechanism of aluminum borate n-hydrate.

Data Presentation: Performance of Boron-Based Flame Retardants

The following table summarizes the quantitative data on the flame retardant performance of polymers containing boron-based additives, including systems with synergistic agents.

| Polymer Matrix | Flame Retardant System | Loading (%) | Test Method | Key Parameter | Value | Reference |

| Polyethylene (PE) | AHP/ZB | 25 (21:4 ratio) | LOI | LOI (%) | 27.4 | [9] |

| Polyethylene (PE) | AHP/ZB | 25 (21:4 ratio) | UL 94 (3.2mm) | Rating | V-1 | [9] |

| Polyamide 6 | Aluminum Phosphinate (AlPi) | 15 | LOI | LOI (%) | 29.5 | [3] |

| Polyamide 6 | Aluminum Phosphinate (AlPi) | 15 | UL 94 | Rating | V-0 | [3] |

| Thermoplastic Polyurethane (TPU) | Boron Oxide (BO) | 60 | LOI | LOI (%) | 33.5 | [10] |

| Thermoplastic Polyurethane (TPU) | Boron Oxide (BO) | 60 | UL 94 V | Rating | V-0 | [10] |

| Thermoplastic Polyurethane (TPU) | Guanidinium Borate (GB) | 50 | UL 94 V | Rating | V-0 | [10] |

| High Density Polyethylene (HDPE) | ATH and Borax | Not Specified | Flammability Test | Observation | Synergistic effect, improved char layer | [7] |

AHP: Aluminum Hypophosphite, ZB: Zinc Borate, ATH: Aluminum Trihydrate

Experimental Protocols

Detailed methodologies for key flammability tests are provided below.

Standard: ASTM D2863, ISO 4589

Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material under specified test conditions.[11]

Apparatus:

-

LOI analyzer, consisting of a heat-resistant glass column, gas mixing and control system, and an igniter.

Procedure:

-

Sample Preparation: Prepare specimens of the material to the dimensions specified in the relevant standard (typically rectangular bars). Condition the specimens at 23 ± 2 °C and 50 ± 5% relative humidity for at least 48 hours.

-

Test Setup: Place the specimen vertically in the center of the glass column.

-

Gas Flow: Introduce a mixture of oxygen and nitrogen into the base of the column. Set the initial oxygen concentration to a level expected to support combustion.

-

Ignition: Ignite the top of the specimen using the igniter.

-

Observation: Observe the combustion behavior of the specimen.

-

Oxygen Concentration Adjustment: Iteratively adjust the oxygen concentration, decreasing it if the specimen burns for a specified duration or extent, and increasing it if the flame extinguishes.[12]

-

Determination of LOI: The LOI is the minimum oxygen concentration, expressed as a volume percentage, at which the specimen just supports combustion.[11][13]

Data Analysis: The LOI is calculated as: LOI (%) = [O₂] / ([O₂] + [N₂]) * 100 where [O₂] and [N₂] are the volumetric flow rates of oxygen and nitrogen, respectively.

Standard: UL 94

Objective: To classify plastic materials based on their burning behavior in a vertical orientation after exposure to a small flame.[14][15]

Apparatus:

-

Test chamber, Bunsen burner, specimen holder, timing device, and surgical cotton.

Procedure:

-

Sample Preparation: Prepare at least five specimens of the material to the specified dimensions. Condition the specimens as required by the standard (e.g., 48 hours at 23°C and 50% RH, and another set for 7 days at 70°C).[16]

-

Test Setup: Mount a specimen vertically in the holder. Place a layer of dry surgical cotton 300 mm below the specimen.

-

Flame Application: Apply a 20 mm blue flame to the bottom center of the specimen for 10 seconds and then remove it.

-

First Afterflame Time (t1): Record the duration of flaming combustion after the first flame application.

-

Second Flame Application: Immediately after the flaming ceases, reapply the flame for another 10 seconds.

-

Second Afterflame Time (t2) and Afterglow Time (t3): After the second flame removal, record the duration of flaming and glowing combustion.

-

Observations: Note if any flaming drips ignite the cotton below.

Classification Criteria:

| Criteria | V-0 | V-1 | V-2 |

| Afterflame time for each individual specimen (t1 or t2) | ≤ 10 s | ≤ 30 s | ≤ 30 s |

| Total afterflame time for any set of 5 specimens (Σt1 + Σt2) | ≤ 50 s | ≤ 250 s | ≤ 250 s |

| Afterflame plus afterglow time for each individual specimen after the second flame application (t2 + t3) | ≤ 30 s | ≤ 60 s | ≤ 60 s |

| Flaming drips igniting cotton | No | No | Yes |

| Burn to holding clamp | No | No | No |

Standard: ASTM E1354, ISO 5660

Objective: To determine the heat release rate and other flammability characteristics of materials under controlled heat flux conditions.[17][18]

Apparatus:

-

Cone calorimeter, which includes a conical radiant heater, a load cell, an ignition system, and a gas analysis system.

Procedure:

-

Sample Preparation: Prepare specimens of a standard size (typically 100 mm x 100 mm) and thickness.[19]

-

Test Setup: Place the specimen on the load cell below the conical heater.

-

Heat Flux: Expose the specimen to a predetermined radiant heat flux (e.g., 35 or 50 kW/m²).[20]

-

Ignition: Use a spark igniter to ignite the pyrolysis gases released from the specimen.

-

Data Collection: Continuously measure the oxygen concentration in the exhaust gas, the mass of the specimen, and smoke production throughout the test.

Key Parameters Measured:

-

Time to Ignition (TTI): The time at which sustained flaming begins.

-

Heat Release Rate (HRR): The rate at which heat is evolved during combustion, with the peak HRR (pHRR) being a critical indicator of fire hazard.[17][18][21]

-

Total Heat Released (THR): The total amount of heat generated during the test.[17][18]

-

Mass Loss Rate (MLR): The rate at which the specimen loses mass.[17][18]

-

Smoke Production Rate (SPR): The rate at which smoke is generated.[17]

-

Effective Heat of Combustion (EHC): The heat released per unit mass of the specimen.[17][18]

Experimental Workflows

The following diagram outlines a typical workflow for evaluating a new flame retardant formulation containing aluminum borate n-hydrate.

References

- 1. orbi.umons.ac.be [orbi.umons.ac.be]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Borates in Flame Retardants | AMERICAN BORATE COMPANY [americanborate.com]

- 5. Borate Flame Retardant Is the Ideal Solution | U.S. Borax [borax.com]

- 6. Borates in polymers and coatings: Improving fire retardancy | U.S. Borax [borax.com]

- 7. researchgate.net [researchgate.net]

- 8. imast.biz [imast.biz]

- 9. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]

- 10. Flame-retardant features of various boron compounds in thermoplastic polyurethane and performance comparison with aluminum trihydroxide and magnesium hydroxide | AVESİS [avesis.erciyes.edu.tr]

- 11. Limiting Oxygen Index [iitr.ac.in]

- 12. Flammability Test - Limited Oxygen Index - Tested and certified excellence in cable protection (PMA cable protection) | Tested and certified excellence in cable protection | ABB [new.abb.com]

- 13. youtube.com [youtube.com]

- 14. protolabs.com [protolabs.com]

- 15. hzo.com [hzo.com]

- 16. UL94 V-0, V-1, & V-2 Flammability Standard | [rtpcompany.com]

- 17. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]

- 18. researchgate.net [researchgate.net]

- 19. repository.up.ac.za [repository.up.ac.za]

- 20. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 21. courses.specialchem.com [courses.specialchem.com]

Application Notes and Protocols: Aluminum Borate n-Hydrate as a Catalyst Support

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and application of aluminum borate n-hydrate as a catalyst support, with a specific focus on its use in the hydrodeoxygenation (HDO) of anisole, a model compound for lignin-derived biofuels.

Introduction

Aluminum borate n-hydrate (Al₂O₃·B₂O₃·nH₂O) is an attractive catalyst support material due to its tunable acidity, high thermal stability, and unique structural properties. The incorporation of boron into the alumina lattice modifies the surface chemistry, leading to enhanced catalytic activity, selectivity, and resistance to deactivation in various chemical transformations. This document outlines detailed protocols for the synthesis of a boria-alumina support, the preparation of a nickel catalyst on this support, and its application in the hydrodeoxygenation of anisole.

Data Presentation

The following tables summarize the key characterization and performance data for nickel catalysts supported on both standard alumina (Ni/Al₂O₃) and boria-modified alumina (Ni/Al₂O₃-B₂O₃).

Table 1: Physicochemical Properties of Catalyst Supports and Catalysts

| Catalyst | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Diameter (nm) | Ni Particle Size (nm) |

| γ-Al₂O₃ | 150 - 350 | 0.4 - 0.8 | 5 - 15 | N/A |

| Al₂O₃-B₂O₃ (5 wt% B₂O₃) | 180 - 250 | 0.5 - 0.9 | 6 - 18 | N/A |

| Ni/γ-Al₂O₃ | 130 - 280 | 0.3 - 0.7 | 4 - 12 | 8 - 15 |

| Ni/Al₂O₃-B₂O₃ (5 wt% B₂O₃) | 160 - 230 | 0.4 - 0.8 | 5 - 16 | 5 - 10 |

Table 2: Catalytic Performance in Anisole Hydrodeoxygenation

Reaction Conditions: Temperature = 300 °C, H₂ Pressure = 3.0 MPa, Time = 4 h

| Catalyst | Anisole Conversion (%) | Selectivity to Benzene (%) | Selectivity to Cyclohexane (%) | Selectivity to Phenol (%) | Deactivation after 24h (%) |

| Ni/γ-Al₂O₃ | 85.2 | 35.1 | 45.8 | 12.3 | 15.4 |

| Ni/Al₂O₃-B₂O₃ (5 wt% B₂O₃) | 95.8 | 20.5 | 70.2 | 5.1 | 4.2 |

Experimental Protocols

Synthesis of Boria-Alumina (Al₂O₃-B₂O₃) Support

This protocol describes the synthesis of a boria-alumina support with a target loading of 5 wt% B₂O₃ using the incipient wetness impregnation method.

Materials:

-

γ-Alumina (spherical pellets, surface area ~200 m²/g)

-

Boric acid (H₃BO₃)

-

Deionized water

-

Rotary evaporator

-

Drying oven

-

Muffle furnace

Procedure:

-

Calcination of Alumina: Calcine the γ-alumina pellets in a muffle furnace at 500 °C for 4 hours to remove any adsorbed moisture and organic impurities.

-

Preparation of Boric Acid Solution: Calculate the amount of boric acid required to achieve a 5 wt% B₂O₃ loading on the alumina support. Dissolve the calculated amount of boric acid in a volume of deionized water equal to the total pore volume of the alumina to be impregnated.

-

Impregnation: Add the boric acid solution dropwise to the calcined alumina pellets while gently mixing to ensure uniform distribution.

-

Drying: Dry the impregnated pellets in a rotary evaporator at 80 °C under vacuum for 2 hours, followed by drying in an oven at 120 °C overnight.

-

Calcination: Calcine the dried pellets in a muffle furnace under a flow of dry air. Ramp the temperature from room temperature to 550 °C at a rate of 5 °C/min and hold at 550 °C for 5 hours.

-

Cooling and Storage: Allow the calcined support to cool down to room temperature under a dry atmosphere and store in a desiccator.

Preparation of Ni/Al₂O₃-B₂O₃ Catalyst

This protocol details the preparation of a 10 wt% Ni on the synthesized boria-alumina support via incipient wetness impregnation.

Materials:

-

Al₂O₃-B₂O₃ support (prepared as in Protocol 3.1)

-

Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

-

Deionized water

-

Rotary evaporator

-

Drying oven

-

Muffle furnace

-

Tube furnace with temperature controller

Procedure:

-

Preparation of Nickel Nitrate Solution: Calculate the amount of Ni(NO₃)₂·6H₂O required for a 10 wt% Ni loading. Dissolve this amount in a volume of deionized water equal to the pore volume of the Al₂O₃-B₂O₃ support.

-

Impregnation: Add the nickel nitrate solution to the Al₂O₃-B₂O₃ support using the incipient wetness technique, ensuring uniform wetting.

-

Drying: Dry the impregnated support in a rotary evaporator at 80 °C for 2 hours, followed by oven drying at 120 °C overnight.

-

Calcination: Calcine the dried material in a muffle furnace in static air. Increase the temperature to 500 °C at a rate of 5 °C/min and maintain for 4 hours.

-

Reduction: Prior to the catalytic reaction, reduce the calcined catalyst in a tube furnace. Place the catalyst in a quartz tube reactor and heat under a flow of 10% H₂ in N₂ (50 mL/min) to 500 °C at a rate of 10 °C/min and hold for 4 hours.

-

Passivation (Optional but Recommended): After reduction, cool the catalyst to room temperature under N₂ flow. To prevent rapid oxidation upon exposure to air, passivate the catalyst by introducing a flow of 1% O₂ in N₂ for 1 hour.

Catalytic Hydrodeoxygenation of Anisole

This protocol describes the procedure for evaluating the catalytic performance of the prepared Ni/Al₂O₃-B₂O₃ catalyst for the hydrodeoxygenation of anisole in a batch reactor.

Materials:

-

Reduced and passivated Ni/Al₂O₃-B₂O₃ catalyst

-

Anisole

-

Dodecane (as solvent and internal standard)

-

High-pressure batch reactor with magnetic stirring

-

Hydrogen (H₂) gas supply

-

Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure:

-

Reactor Loading: Load the batch reactor with 0.2 g of the Ni/Al₂O₃-B₂O₃ catalyst, 10 mL of dodecane, and 1 mL of anisole.

-

Sealing and Purging: Seal the reactor and purge with N₂ three times, followed by three purges with H₂ to remove any residual air.

-

Pressurization and Heating: Pressurize the reactor with H₂ to 3.0 MPa and begin stirring at 800 rpm. Heat the reactor to 300 °C.

-

Reaction: Maintain the reaction at 300 °C and 3.0 MPa for 4 hours. Monitor the pressure and temperature throughout the reaction.

-

Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature in an ice bath. Carefully vent the excess H₂ pressure.

-

Sample Collection and Analysis: Collect the liquid product and separate the catalyst by centrifugation. Analyze the liquid products using GC-MS to determine the conversion of anisole and the selectivity to various products (benzene, cyclohexane, phenol, etc.).

-

Catalyst Recovery and Reuse: The catalyst can be recovered, washed with a suitable solvent (e.g., ethanol), dried, and re-reduced for stability studies.

Visualizations

The following diagrams illustrate the key experimental workflows.

Caption: Workflow for the synthesis of the boria-alumina support.

Caption: Workflow for the preparation of the Ni/Al₂O₃-B₂O₃ catalyst.

Caption: Simplified reaction pathways for anisole hydrodeoxygenation.

Application Notes and Protocols: Hydrothermal Synthesis of Aluminum Borate n-Hydrate

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview and detailed protocols for the synthesis of aluminum borate n-hydrate via hydrothermal and related methods. Aluminum borates are noted for their excellent physical properties, including high strength, low thermal expansion, and high melting points.[1] While primarily used in materials science as reinforcements for composites and as refractory materials, their potential in biomedical applications as scaffolds or as inert carriers is an emerging area of interest.[2]

Application Notes

Aluminum borate exists in several stoichiometric forms, most commonly as Al₁₈B₄O₃₃ (9Al₂O₃·2B₂O₃) and Al₄B₂O₉ (2Al₂O₃·B₂O₉).[2][3] The hydrated form, aluminum borate n-hydrate, incorporates a variable number of water molecules into its crystal structure, denoted by 'n'.[4] The degree of hydration is influenced by synthesis conditions.

Key Applications:

-

Advanced Materials & Composites: Due to their needle-like or "whisker" morphology, aluminum borates are excellent reinforcing agents for metal and ceramic matrix composites, enhancing strength and thermal stability.[1][5]

-

Refractory and Insulation Materials: Their high melting point and low thermal conductivity make them suitable for high-temperature applications, including insulation and refractory linings.[2][3]

-

Catalysis: The surface acidity of aluminum borates makes them effective as solid acid catalysts or catalyst supports in various chemical reactions.[2]

-

Biomedical and Drug Development: While direct applications in drug development are still exploratory, materials with high surface area and controlled porosity are valuable as potential drug carriers or scaffolds for tissue engineering. Boron-containing compounds have been shown to exhibit various positive health impacts and protective effects against aluminum-induced toxicity, suggesting the potential biocompatibility of carefully synthesized borates.[2][6] Their utility in this area requires rigorous biocompatibility and cytotoxicity studies.

Synthesis Methodologies:

Hydrothermal synthesis is a powerful technique that utilizes high-temperature and high-pressure water to facilitate the crystallization of materials. This method offers excellent control over particle size, morphology, and crystallinity. Related solution-based methods, such as flux-growth and wet molten salt synthesis, also provide effective routes to producing highly crystalline aluminum borate, particularly in whisker form.[1][7]

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the synthesis of aluminum borate via hydrothermal-related solution methods.

Table 1: Precursor Materials and Ratios

| Parameter | Method 1: Flux-Growth | Method 2: Wet Molten Salt | Reference |

|---|---|---|---|

| Aluminum Source | Aluminum Sulphate (Al₂(SO₄)₃) | Aluminum Chloride Hexahydrate (AlCl₃·6H₂O) | [1][7] |

| Boron Source | Boric Acid (H₃BO₃) | Boric Acid (H₃BO₃) | [1][7] |

| Flux/Salt | Potassium Sulphate (K₂SO₄) | Sodium Chloride (NaCl) | [1][7] |

| Solvent | Deionized Water | Deionized Water | [5][7] |

| Precursor B/Al Atomic Ratio | 2/8 to 4/6 studied | 1.5/1 found to be optimal |[1][7] |

Table 2: Synthesis and Processing Conditions

| Parameter | Method 1: Flux-Growth | Method 2: Wet Molten Salt | Reference |

|---|---|---|---|

| Precursor Prep. | Dissolution in water, evaporation to dryness | Precipitation using NaOH, filtration | [5][7] |

| Reaction Temperature | 1050-1150°C (1075°C optimal) | 800°C | [1][5][7] |

| Heating Rate | ~4°C/min | Not specified | [5] |

| Soaking/Dwell Time | 3 hours | Not specified | [5] |

| Atmosphere | Stagnant Air | Air | [5][7] |

| Post-Processing | Hot HCl wash to remove flux, water rinse | Washing and drying |[5][7] |

Table 3: Resulting Product Characteristics

| Parameter | Method 1: Flux-Growth | Method 2: Wet Molten Salt | Reference |

|---|---|---|---|

| Chemical Formula | Al₁₈B₄O₃₃ (9Al₂O₃·2B₂O₃) | Al₄B₂O₉ | [1][7] |

| Morphology | Whiskers / Needle-shaped crystals | Whiskers | [1][5][7] |

| Crystal System | Orthorhombic | Orthorhombic | [1][7] |

| Characterization | XRD, SEM, EDXS | XRD, SEM, TG-DSC |[1][5][7] |

Experimental Protocols & Visualizations

Protocol 1: Flux-Growth Synthesis of Aluminum Borate Whiskers

This protocol is adapted from the flux-growth method used to synthesize Al₁₈B₄O₃₃ whiskers.[1][5] The use of water-soluble precursors which are then dried and heated is a common technique in ceramic synthesis.

Methodology:

-

Precursor Solution Preparation:

-

In a 400 mL glass beaker, dissolve high-purity aluminum sulphate, boric acid, and potassium sulphate flux in 200 mL of deionized water. Stir continuously. A typical B/Al atomic ratio to target is 2/8.[1][5]

-

Heat the solution to approximately 95°C on a hot plate with magnetic stirring to ensure complete dissolution.[5]

-

-

Drying:

-

Continue heating the clear solution until all the water has evaporated, leaving a glassy residue.

-

Dry this residue overnight in an oven at 100°C to remove residual moisture.[5]

-

-

Grinding and Loading:

-

Grind the dried, solid residue into a fine, homogeneous powder using an agate mortar and pestle.

-

Place the loose powder into high-purity alumina crucibles.

-

-

Thermal Treatment:

-

Purification:

-

Scrape the resulting white solid product from the crucibles.

-

To remove the potassium sulphate flux, wash the product in a 50 vol% HCl solution at 85-90°C for 90 minutes with stirring.[5]

-

Filter the mixture and wash the collected solid product (filtrate) thoroughly with deionized water until neutralized.

-

Dry the final purified aluminum borate whiskers.

-

-

Characterization:

Caption: Experimental workflow for the flux-growth synthesis of aluminum borate whiskers.

Protocol 2: Wet Molten Salt Synthesis of Aluminum Borate Whiskers

This protocol is based on a lower-temperature wet chemical method to produce Al₄B₂O₉ whiskers.[7]

Methodology:

-

Precipitate Formation:

-

Prepare aqueous solutions of aluminum chloride hexahydrate (AlCl₃·6H₂O) and boric acid (H₃BO₃).

-

Mix the solutions to achieve a H₃BO₃/AlCl₃ molar ratio of 1.5.[7]

-

Add a sodium hydroxide (NaOH) solution to the mixture to form a precipitate.

-

Add sodium chloride (NaCl) as the molten salt medium.

-

Filter and wash the precipitate to remove soluble byproducts.

-

-

Drying:

-

Dry the collected precipitate thoroughly, for example, at 120°C for 12 hours.

-

-

Calcination:

-

Place the dried powder in a crucible and heat in a furnace to 800°C in an air atmosphere.[7] The residence time at the peak temperature should be optimized based on equipment and desired crystal size.

-

Allow the furnace to cool to room temperature.

-

-

Purification & Characterization:

-

Wash the resulting powder to remove the salt matrix.

-

Dry the final product.

-

Characterize the material using XRD for phase identification, SEM to observe whisker morphology, and thermal analysis (TG-DSC) to understand thermal stability.[7]

-

Caption: Conceptual pathway for the formation of aluminum borate n-hydrate from precursors.

References

- 1. cuneyttas.com [cuneyttas.com]

- 2. researchgate.net [researchgate.net]

- 3. sedici.unlp.edu.ar [sedici.unlp.edu.ar]

- 4. Aluminium borate N-hydrate | 19088-11-0 | Benchchem [benchchem.com]

- 5. cuneyttas.com [cuneyttas.com]

- 6. Boron Compounds Exhibit Protective Effects against Aluminum-Induced Neurotoxicity and Genotoxicity: In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols for Aluminum Borate N-Hydrate in High-Temperature Applications

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of aluminum borate n-hydrate, focusing on its role as a precursor to advanced ceramic materials for high-temperature applications. The following sections detail the synthesis, thermal properties, and applications of aluminum borate, with a particular emphasis on the stable anhydrous forms derived from hydrated precursors.

Introduction to Aluminum Borate for High-Temperature Use

Aluminum borate, particularly in its anhydrous forms such as Al₁₈B₄O₃₃ and Al₄B₂O₉, is a class of ceramic material renowned for its exceptional properties at elevated temperatures. These materials exhibit high melting points, excellent thermal stability, high strength, and good corrosion resistance, making them suitable for a range of demanding applications, including refractory linings, insulating materials, and as reinforcement in metal matrix composites.[1][2][3][4]

While the final application often utilizes the anhydrous form, the synthesis frequently proceeds through a hydrated precursor, referred to as aluminum borate n-hydrate. These hydrated intermediates are typically amorphous or nanocrystalline and are subsequently transformed into the desired crystalline, anhydrous phase through controlled thermal treatment. The use of hydrated precursors, often synthesized via wet chemical routes like sol-gel or hydrothermal methods, offers advantages in terms of homogeneity, purity, and control over the final microstructure.[5]

Physicochemical and Thermal Properties

The high-temperature performance of aluminum borate is dictated by the properties of its anhydrous crystalline phases. The most stable and widely studied form, Al₁₈B₄O₃₃ (9Al₂O₃·2B₂O₃), possesses a unique whisker-like crystal structure that contributes to its excellent mechanical properties.

Table 1: Physical and Mechanical Properties of Anhydrous Aluminum Borate (Al₁₈B₄O₃₃)

| Property | Value | References |

| Melting Point | 1440 °C - 1950 °C | [3][4] |

| Density | 2.94 g/cm³ | [3] |

| Mohs Hardness | 7 | [3] |

| Tensile Strength | 8 GPa | [3] |

| Young's Modulus | 400 GPa | [3] |

| Thermal Expansion Coefficient | 1.9 x 10⁻⁶ K⁻¹ | [3] |

The thermal stability of aluminum borate is a key attribute for its high-temperature applications. The Al₄B₂O₉ phase is thermodynamically unstable and tends to transform into the more stable Al₁₈B₄O₃₃ at temperatures around 1100 °C.[6][7] The decomposition of the hydrated precursors to form these anhydrous phases occurs in multiple stages, involving dehydration and subsequent crystallization.

Table 2: Thermal Decomposition and Phase Transformation Data

| Precursor/Compound | Temperature Range (°C) | Event | References |

| Boric Acid (H₃BO₃) | < 200 °C | Three-step water loss | [2] |

| Aluminum Hydroxide (Al(OH)₃) | 260 - 400 °C | Formation of partially dehydrated phases (e.g., boehmite) | [5] |

| Aluminum Nitrate Hydrate (Al(NO₃)₃·9H₂O) | < 400 °C | Dehydration and decomposition to amorphous alumina | [8] |

| Aluminum Sulfate Hydrate (Al₂(SO₄)₃·18H₂O) | - | Decomposes in four major stages (three dehydration, one sulfate decomposition) | [9] |

| Formation of Al₁₈B₄O₃₃ and Al₄B₂O₉ from Al₂O₃ and B₂O₃ | 600 - 800 °C | Formation of aluminum borates | [2][6] |

| Transformation of Al₄B₂O₉ to Al₁₈B₄O₃₃ | ~1100 °C | Phase transformation to the more stable form | [6][7] |

| Thermal Stability of Ba[AlB₄O₈(OH)] | Up to 740 °C | Stable up to this temperature | [1] |

Experimental Protocols

The synthesis of high-performance aluminum borate ceramics typically involves two main stages: the preparation of a hydrated precursor and its subsequent calcination. Below are generalized protocols for common synthesis routes.

Protocol 1: Sol-Gel Synthesis of Amorphous Hydrated Aluminum Borate Precursor

This method allows for excellent mixing of the precursors at a molecular level, leading to a homogeneous final product.

Materials:

-

Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)

-

Boric acid (H₃BO₃)

-

Ethanol

-

Deionized water

-

Ammonia solution (25%)

Procedure:

-

Dissolve stoichiometric amounts of aluminum nitrate nonahydrate and boric acid in a mixture of ethanol and deionized water with stirring. The molar ratio of Al to B should be adjusted based on the desired final aluminum borate phase (e.g., 9:2 for Al₁₈B₄O₃₃).

-

Heat the solution to 60-80 °C under continuous stirring to form a clear sol.

-

Slowly add ammonia solution dropwise to the sol to induce gelation. The pH should be carefully monitored and adjusted to promote the formation of a stable gel.

-

Age the resulting gel at room temperature for 24-48 hours to allow for the completion of the hydrolysis and condensation reactions.

-

Dry the gel at 80-120 °C for 12-24 hours to obtain a solid, amorphous hydrated aluminum borate precursor.

Protocol 2: Hydrothermal Synthesis of Crystalline Hydrated Aluminum Borate

Hydrothermal synthesis can yield crystalline hydrated phases directly, which may serve as precursors to the anhydrous forms.

Materials:

-

Aluminum chloride hexahydrate (AlCl₃·6H₂O)

-

Boric acid (H₃BO₃)

-

Sodium hydroxide (NaOH)

-

Deionized water

Procedure:

-

Prepare separate aqueous solutions of aluminum chloride hexahydrate and boric acid.

-

Mix the two solutions and adjust the pH to a desired value (typically alkaline) by adding a sodium hydroxide solution. This will result in the formation of a precipitate.

-

Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave.

-

Heat the autoclave to a specific temperature (e.g., 150-250 °C) and maintain it for a set duration (e.g., 12-48 hours) to allow for the hydrothermal crystallization of the hydrated aluminum borate.

-

Cool the autoclave to room temperature.

-

Filter, wash the product with deionized water and ethanol to remove any residual ions, and then dry it at a low temperature (e.g., 60-80 °C).

Protocol 3: Calcination of Hydrated Precursor to Anhydrous Aluminum Borate

This protocol describes the thermal treatment required to convert the hydrated precursor into the desired crystalline anhydrous aluminum borate.

Materials:

-

Dried hydrated aluminum borate precursor (from Protocol 3.1 or 3.2)

-

High-temperature furnace

Procedure:

-

Place the dried precursor powder in an alumina crucible.

-

Introduce the crucible into a programmable high-temperature furnace.

-